Pentacosane-1,2-diol
Description
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Properties
CAS No. |
105362-11-6 |
|---|---|
Molecular Formula |
C25H52O2 |
Molecular Weight |
384.7 g/mol |
IUPAC Name |
pentacosane-1,2-diol |
InChI |
InChI=1S/C25H52O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25(27)24-26/h25-27H,2-24H2,1H3 |
InChI Key |
SMECYBYNQPUKQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(CO)O |
Origin of Product |
United States |
Significance of Long Chain Vicinal Diols in Advanced Chemical Sciences
Long-chain vicinal diols, sometimes referred to as glycols, are organic compounds that feature two hydroxyl groups on neighboring carbon atoms. wikipedia.org Their importance in advanced chemical sciences stems from their unique molecular structure and the versatile reactivity of the hydroxyl groups. These compounds serve as crucial intermediates in organic synthesis, acting as precursors for a wide array of more complex molecules. For academic and pharmaceutical research, vicinal diols are often synthesized through the oxidation of alkenes. wikipedia.org
The dual functionality of long-chain diols makes them valuable as monomers in the creation of polymers such as certain polyesters and polyurethanes. wikipedia.org The long alkyl chain can bestow distinct properties, like hydrophobicity and thermal stability, upon these materials. Furthermore, long-chain diols are found in nature; for instance, they are produced by certain species of algae and have been identified in the lipids of steer and human meibomian glands. ugr.esnih.govnih.gov This natural occurrence makes them relevant as biomarkers in geochemistry and for paleo-reconstructions of environmental conditions. ugr.esfrontiersin.orgfrontiersin.org In the field of biochemistry, some vicinal diols are recognized as important signaling metabolites involved in physiological processes, including inflammation. mdpi.comresearchgate.net
The synthesis of these molecules can be achieved through various methods, including the enzyme-mediated hydrolysis of cyclic carbonates, which can produce optically active 1,2-diols with high enantioselectivity. capes.gov.br Another established method is the Sharpless asymmetric epoxidation of allylic alcohols, followed by a regioselective ring-opening, which has been used to create long-chain 3-amino-1,2-diols. nih.gov
Research Trajectories and Interdisciplinary Relevance of Pentacosane 1,2 Diol
Chemo-Catalytic Synthesis Routes
Chemo-catalytic methods offer a versatile and often high-yielding approach to the synthesis of long-chain 1,2-diols. These methods can be broadly categorized into regioselective and stereoselective approaches.
Regioselective Approaches for Long-Chain Diol Formation
Regioselectivity is crucial in the synthesis of diols to ensure the hydroxyl groups are positioned at the desired C1 and C2 positions. One effective strategy involves the use of organotin intermediates, such as dibutylstannylene acetals, to activate specific hydroxyl groups in a polyol for subsequent reactions. researchgate.netresearchgate.net This method allows for the regioselective alkylation of diols and polyols, which can be a key step in the construction of long-chain diol frameworks. researchgate.net For instance, a catalytic amount of dibutyltin (B87310) dichloride can be used to direct the alkylation to a specific hydroxyl group, enabling the introduction of long alkyl chains. researchgate.netresearchgate.net
Another approach to achieving regioselectivity is through the tandem oxidation and intermolecular ring cyclization of vicinal diols with hydrazones, catalyzed by cerium. rsc.org While this method is demonstrated for the synthesis of pyrazoles, the underlying principle of regioselective functionalization of 1,2-diols is relevant.
Stereoselective and Enantioselective Synthesis of 1,2-Diols
The control of stereochemistry is paramount for producing specific enantiomers of chiral 1,2-diols, which can have distinct biological activities and material properties.
The Sharpless asymmetric dihydroxylation is a powerful and widely used method for the enantioselective synthesis of chiral vicinal diols from prochiral alkenes. mdpi.comorganic-chemistry.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to achieve high enantioselectivity. mdpi.comorganic-chemistry.orgwikipedia.org The choice of ligand, either dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ) derivatives, determines which face of the alkene is hydroxylated, thus controlling the absolute stereochemistry of the resulting diol. wikipedia.org The reaction is often performed using a pre-packaged mixture of reagents known as AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL). mdpi.com
The mechanism involves the formation of a complex between osmium tetroxide and the chiral ligand, which then undergoes a [3+2] cycloaddition with the alkene to form a cyclic osmate ester. wikipedia.org Subsequent hydrolysis releases the chiral diol and a reduced osmium species, which is then re-oxidized by a stoichiometric co-oxidant, such as potassium ferricyanide (B76249) or N-methylmorpholine N-oxide, to regenerate the osmium tetroxide catalyst. organic-chemistry.orgwikipedia.org This methodology has been successfully applied to a wide range of alkenes, including those with long alkyl chains, to produce vicinal diols with high enantiomeric excess. mdpi.comnih.govnih.gov
| Feature | Description |
| Reaction | Sharpless Asymmetric Dihydroxylation |
| Reactants | Alkene, Osmium Tetroxide (catalytic), Chiral Ligand (e.g., (DHQD)₂PHAL), Co-oxidant (e.g., K₃Fe(CN)₆) |
| Product | Chiral Vicinal Diol |
| Key Advantage | High enantioselectivity and broad substrate scope. mdpi.comacsgcipr.org |
| Mechanism | Involves a [3+2] cycloaddition of the osmium-ligand complex to the alkene. wikipedia.org |
An alternative strategy for constructing chiral long-chain diols is the use of smaller, enantiomerically pure chiral building blocks. enamine.net This approach involves the iterative coupling of these building blocks to assemble the desired long-chain structure with defined stereochemistry at multiple centers. researchgate.netrsc.org This modular strategy offers a high degree of control over the final stereochemistry of the polyol chain. rsc.orgrsc.org
Chiral alcohols and amines are common starting points for the synthesis of these building blocks. For example, enantiomerically pure methyl-branched hydrocarbons have been synthesized starting from known chiral building blocks like (R)- and (S)-2-methylbutyl bromide. tandfonline.com The synthesis of complex polyketide natural products, which often contain 1,3-polyol motifs, has been achieved through iterative chain elongation with novel four-carbon chiral building blocks. rsc.orgrsc.org This demonstrates the power of the building block approach for constructing complex, long-chain chiral molecules.
Catalytic hydrogenation is a key step in many synthetic routes to long-chain diols, often used to reduce precursor molecules such as esters or alkynes. An orthogonal tandem self-metathesis–ester hydrogenation protocol has been developed to produce long-chain α,ω-diols from renewable fatty acid methyl esters. rsc.orgresearchgate.net In this process, metathesis catalysts are converted in situ into efficient ester hydrogenation catalysts by the addition of a base and a bidentate ligand. rsc.orgresearchgate.net The selectivity of the hydrogenation can be tuned to yield either the unsaturated or the saturated diol. rsc.orgresearchgate.net
The hydrogenation of long-chain alkynols to the corresponding diols can also be achieved using palladium-based catalysts. nih.gov For the synthesis of 1,2-diols, the partial hydrogenation of a corresponding alkyne precursor is a viable route. The cross-metathesis of fatty aldehydes followed by catalytic hydrogenation can also lead to saturated diols. ifpenergiesnouvelles.fr Furthermore, a synergistic catalysis system involving an acid and a metal catalyst has been shown to produce long-chain 1,2-diols from xylose. researchgate.net
Chiral Building Block Synthesis for Long-Chain Compounds
Biocatalytic and Biotechnological Production of Long-Chain Diols
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for the production of long-chain diols. mdpi.com This approach utilizes whole microorganisms or isolated enzymes to catalyze specific reactions under mild conditions.
The biosynthesis of long-chain diols has been achieved using various microbial platforms. For instance, engineered Escherichia coli has been used for the microbial synthesis of medium- to long-chain α,ω-diols from alkanes. mdpi.com One study reported the production of 1,8-octanediol (B150283) at a titer of 722 mg/L. mdpi.com The use of cytochrome P450 monooxygenases is a common strategy in these engineered pathways. mdpi.comwur.nl Specifically, CYP153A monooxygenases are known for their ability to catalyze the ω-hydroxylation of fatty acids with high regioselectivity, which is a key step in the production of α,ω-diols. mdpi.com
Challenges in the microbial synthesis of long-chain diols include low product yields and productivities. mdpi.com However, recent research has focused on overcoming these bottlenecks. For example, a sequential biocatalytic conversion of free fatty acids to medium- to long-chain α,ω-diols has been demonstrated using a CYP153A monooxygenase, a carboxylic acid reductase, and endogenous aldehyde reductases from E. coli. mdpi.com In another approach, the transformation of longer chain 1,2-diols has been explored using Lactobacillus reuteri. plos.org
Alcohol dehydrogenases (ADHs) are another important class of enzymes for diol synthesis, capable of the stereoselective reduction of α-hydroxy ketones to produce chiral 1,2-diols with high enantiomeric and diastereomeric excess. rsc.orguni-duesseldorf.de While many ADHs are limited in their ability to accept sterically demanding substrates, some have been identified that show good activity towards bulky 2-hydroxy ketones, expanding the range of accessible diastereomerically pure 1,2-diols. rsc.org
| Organism/Enzyme | Substrate | Product | Key Findings |
| Engineered E. coli (with CYP153A) | Alkanes (C₅-C₁₂) | α,ω-Diols | Production of 1,8-octanediol up to 722 mg/L. mdpi.com |
| CYP153A33 from Marinobacter aquaeolei | Fatty Acids (C₈-C₁₆) | ω-Hydroxy Fatty Acids | Exceptional regioselectivity (>95%) for the ω-position. mdpi.com |
| Lactobacillus reuteri | 1,2-Diols (C₂-C₆) | Aldehydes | Wild-type enzyme shows activity up to C4 diols, while a mutant extends the range to C6. plos.org |
| Alcohol Dehydrogenase from Ralstonia sp. (RADH) | Bulky 2-Hydroxy Ketones | Chiral 1,2-Diols | Broad substrate range and excellent enantio- and diastereoselectivities (>99%). rsc.org |
The development of biocatalytic processes for the production of long-chain diols from renewable feedstocks is a rapidly advancing field, with the potential to provide sustainable alternatives to petroleum-based chemical synthesis. acs.org
Enzymatic Hydroxylation of Long-Chain n-Alkanes to Diols
The direct hydroxylation of long-chain n-alkanes into diols is a highly sought-after transformation. Enzymatic systems, particularly those involving alkane hydroxylases, have shown significant promise in achieving this with high regio- and stereoselectivity.
A variety of enzyme systems capable of hydroxylating alkanes have been identified and characterized. These systems often exhibit diversity in their substrate specificity and catalytic mechanisms. nih.govmdpi.com
LadA (Long-chain alkane monooxygenase): Isolated from the thermophilic bacillus Geobacillus thermodenitrificans NG80-2, LadA is a flavin-dependent monooxygenase that catalyzes the terminal oxidation of long-chain n-alkanes, ranging from C15 to at least C36, to their corresponding primary alcohols. frontiersin.orgnih.gov This enzyme is part of a three-component system, which also includes two alcohol dehydrogenases (ADH1 and ADH2) and an aldehyde dehydrogenase (ALDH), for the complete conversion of alkanes to fatty acids. frontiersin.org The crystal structure of LadA has been resolved, providing insights into its mechanism and substrate binding. nih.gov
AlkB (Alkane hydroxylase): AlkB-type alkane hydroxylases are integral membrane non-heme iron enzymes. asm.org The best-characterized AlkB system is from Pseudomonas putida GPo1, which hydroxylates medium-chain alkanes (C5 to C12). mdpi.com However, the diversity of AlkB homologs is vast, with close to 60 known variants showing high sequence diversity. nih.gov This diversity allows different bacterial species to utilize a wide range of alkanes. For instance, some bacteria possess multiple AlkB enzymes with different substrate specificities or induction patterns. nih.govifpenergiesnouvelles.fr While many AlkB enzymes are specific for medium-chain alkanes, some have been identified that can act on alkanes longer than C18. mdpi.com
Cytochrome P450s (CYPs): Cytochrome P450 monooxygenases are a ubiquitous and diverse superfamily of heme-thiolate proteins that catalyze a wide array of oxidative reactions, including alkane hydroxylation. caltech.edunih.gov The CYP52 family in yeasts like Candida tropicalis is involved in the ω-oxidation of n-alkanes to produce α,ω-dicarboxylic acids, with the initial step being the formation of the corresponding alcohol. frontiersin.org The CYP153 family represents a class of soluble P450 enzymes that show high regioselectivity for the terminal hydroxylation of n-alkanes. frontiersin.org For example, CYP153A6 from Mycobacterium sp. HXN-1500 hydroxylates medium-chain alkanes (C6 to C11) to 1-alkanols. frontiersin.org
Table 1: Comparison of Alkane Hydroxylase Systems
| Enzyme System | Source Organism (Example) | Substrate Range | Key Features |
| LadA | Geobacillus thermodenitrificans NG80-2 | C15 to C36+ | Flavin-dependent; terminal hydroxylation. frontiersin.orgnih.gov |
| AlkB | Pseudomonas putida GPo1 | C5 to C12 (for GPo1) | Integral membrane non-heme iron enzyme; diverse homologs exist. nih.govmdpi.com |
| Cytochrome P450 | Candida tropicalis (CYP52), Acinetobacter sp. (CYP153) | Varies (e.g., C6-C11 for CYP153A6) | Heme-thiolate proteins; often show high regioselectivity. frontiersin.org |
The activation of inert C-H bonds in alkanes is a chemically challenging step that these enzymes perform with remarkable efficiency. Mechanistic studies have provided insights into how this is achieved.
Cytochrome P450 Mechanism: The catalytic cycle of cytochrome P450 enzymes is well-studied and involves a "rebound" mechanism. nih.govacs.org After substrate binding, the heme iron is reduced, binds molecular oxygen, and through a series of steps, forms a highly reactive ferryl-oxo (Fe(IV)=O) species. acs.org This species is responsible for abstracting a hydrogen atom from the alkane, forming a carbon radical and a ferryl-hydroxo intermediate. A subsequent rapid "rebound" of the hydroxyl group to the radical center results in the hydroxylated product. acs.org Density functional theory calculations have supported this two-state rebound mechanism, involving both low-spin and high-spin states of the active species. acs.org
Alkane C-H Activation Studies: Research into organometallic complexes has provided models for understanding C-H bond activation. For instance, platinum(II) complexes have been studied for their ability to activate C-H bonds, offering a potential route for selective alkane oxidation. acs.orgrutgers.edu Mechanistic studies on these systems suggest that the design of the catalyst is crucial for protecting the product from further reactions. rutgers.edu The activation process can be influenced by factors such as the solvent and the ligands coordinated to the metal center. rutgers.edu While not enzymatic, these studies provide fundamental principles applicable to the understanding of biological C-H activation. acs.orgrutgers.edurutgers.edu
Characterization and Diversity of Alkane Hydroxylase Systems (e.g., LadA, AlkB, Cytochrome P450s)
Microbial Fermentation and Metabolic Engineering for Diol Biosynthesis
Leveraging whole microbial cells as biocatalysts offers the potential for de novo biosynthesis of long-chain diols from simple carbon sources. Metabolic engineering plays a crucial role in optimizing these microbial factories for enhanced production. nih.govresearchgate.net
The efficient production of diols is often limited by the availability of their immediate precursors. Pathway engineering strategies aim to overcome these bottlenecks by redirecting metabolic flux towards the desired intermediates. nih.govresearchgate.net
Redirecting Central Carbon Metabolism: In organisms like Escherichia coli, central metabolic pathways such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway can be engineered to increase the pool of precursor molecules. nih.gov For the production of 1,2-propanediol, for example, the glycolytic intermediate dihydroxyacetone phosphate (DHAP) is a key precursor. nih.govacs.org Strategies to enhance the flux towards DHAP include the overexpression of relevant glycolytic enzymes and the knockout of competing pathways. acs.org
Amino Acid Catabolism Pathways: An alternative strategy involves engineering pathways that utilize amino acids as precursors. pnas.org For instance, the catabolism of amino acids like glutamate (B1630785) can be harnessed to produce 1,4-butanediol. pnas.org This approach can be particularly effective as it can be linked to the central metabolism for the de novo synthesis of the required amino acid precursors from glucose. pnas.org
Enhancing Cofactor Availability: The biosynthesis of diols often involves redox reactions that require cofactors such as NADH or NADPH. nih.gov Engineering the cell's metabolism to increase the availability of these reducing equivalents can significantly improve diol production. acs.org This can be achieved by, for example, deleting genes in the electron transport chain to increase the intracellular NADH pool.
Table 2: Examples of Metabolic Engineering Strategies for Diol Precursor Enhancement
| Target Diol | Precursor | Engineering Strategy | Host Organism | Reference |
| 1,2-Propanediol | Dihydroxyacetone phosphate (DHAP) | Overexpression of glycolysis enzymes, knockout of competing pathways. | Escherichia coli | acs.org |
| 1,4-Butanediol | Glutamate | Harnessing amino acid catabolism pathways. | Escherichia coli | pnas.org |
| 1,3-Propanediol | Glycerol | Deletion of genes in the electron transport chain to increase NADH. | E. coli | |
| Branched-chain diols | Branched-chain amino acids | Overexpression of genes in the BCAA synthesis pathway. | Escherichia coli | researchgate.net |
The final steps in the biosynthesis of diols from their precursors are catalyzed by specific enzymes, primarily dehydrogenases and monooxygenases.
Alcohol Dehydrogenases (ADHs): ADHs are crucial for the reduction of keto or aldehyde intermediates to the final diol product. mdpi.comfrontiersin.org These enzymes are NAD(P)H-dependent and their stereoselectivity is a key determinant of the stereochemistry of the resulting diol. mdpi.comfrontiersin.org For example, in the production of (R)-1,2-propanediol, a specific alcohol dehydrogenase is used to reduce lactaldehyde. nih.gov The choice of ADH is critical, as different ADHs can have different substrate specificities and stereochemical preferences. researchgate.net
Monooxygenases: As discussed in section 2.2.1.1, monooxygenases like cytochrome P450s and AlkB are responsible for the initial hydroxylation of alkanes to form alcohols. mdpi.comfrontiersin.org In the context of diol formation from alkanes, a second hydroxylation event is required. Some monooxygenases have been shown to catalyze diterminal hydroxylation, directly converting an n-alkane to an α,ω-diol. researchgate.net For example, CYP153A71 can convert 1-alkanols to the corresponding α,ω-diols. researchgate.net
Dihydrodiol Dehydrogenases: These enzymes are involved in the metabolism of aromatic hydrocarbons, where they catalyze the oxidation of cyclic cis-diols to catechols. nih.govontosight.ai While their primary role is in aromatic compound degradation, they are an example of dehydrogenases that act on diol substrates. nih.govontosight.ai
Pathway Engineering for Enhanced Production of Diol Precursors
Emerging Synthetic Strategies and Process Optimization for Long-Chain 1,2-Diols
The development of efficient and sustainable methods for the synthesis of long-chain 1,2-diols is an active area of research. Emerging strategies focus on novel biocatalytic routes and the optimization of reaction conditions to improve yield and productivity.
Whole-Cell Biotransformation: The use of whole microbial cells as catalysts for the conversion of alkanes or fatty acids to diols is a promising approach. researchgate.netnih.gov This strategy can be more cost-effective than using purified enzymes, as it avoids the need for enzyme purification and cofactor addition. For example, recombinant E. coli expressing a cytochrome P450 system has been used for the synthesis of α,ω-diols from fatty acids. mdpi.com
Process Optimization: Optimizing the reaction conditions is crucial for maximizing the yield and efficiency of diol synthesis. This includes factors such as substrate concentration, temperature, pH, and in the case of microbial processes, the composition of the fermentation medium. researchgate.netmdpi.comgd3services.com For instance, in the chemical synthesis of 1,2-pentanediol, optimization of parameters like the ratio of reactants, catalyst dosage, and hydrogen pressure was shown to significantly improve the yield. researchgate.net
Modular Synthetic Approaches: A modular approach, where different enzymatic or chemical steps are combined, can provide a flexible route to a range of diol products. nih.gov For example, a two-step process involving a carboligase and an alcohol dehydrogenase has been used to synthesize all four stereoisomers of 1-phenylpropane-1,2-diol. acs.org This modularity allows for the tailored synthesis of specific diol isomers.
Microbial Chain Elongation: A novel approach for the synthesis of longer-chain molecules involves microbial chain elongation, which utilizes the reverse β-oxidation pathway. biorxiv.org While currently focused on the production of medium-chain fatty acids, this technology could potentially be engineered for the synthesis of long-chain diol precursors. biorxiv.org
Natural Occurrence, Biogenesis, and Environmental Biogeochemistry of Long Chain 1,2 Diols
Occurrence in Diverse Biological Matrices (e.g., Plant Waxes, Microbial Lipids)
Long-chain 1,2-diols are found in the lipids of a variety of organisms, from bacteria to plants. Notably, information directly pertaining to Pentacosane-1,2-diol is limited, with much of the available research focusing on the broader class of long-chain 1,2-diols or other isomers.
In the realm of microbial lipids , long-chain 1,2-diols are recognized as significant components in certain thermophilic bacteria. For instance, species within the genus Thermus have been shown to contain glycolipids where long-chain 1,2-diols are linked to the glycan head groups, sometimes co-existing with glycerol-linked compounds. nih.govasm.org Studies on Thermus scotoductus, Thermus filiformis, and Thermus oshimai have identified components such as 15-methylheptadecane-1,2-diol and 16-methylheptadecane-1,2-diol (B14402096) after hydrolysis of their glycolipids. nih.govasm.org Similarly, octadecane-1,2-diol has been identified in Thermus thermophilus. oup.com The bacterium Roseiflexus castenholzii, a thermophilic filamentous phototroph found in hot spring microbial mats, also produces alkane-1,2-diol-based lipids. montana.edu Bacteria from the class Thermomicrobia are also known to have polar lipids containing long-chain 1,2-diols instead of glycerol. researchgate.net
Plant waxes are another source of long-chain diols, although the presence of 1,2-diols is less commonly reported than other isomers. The cuticular wax of mango (Mangifera indica L.) contains pentacosane, but the presence of this compound is not specified. frontiersin.org Research on the leaf cuticular waxes of Myricaria germanica identified homologous series of C25-C43 β-diols (8,10- and 10,12-functionalities) and C39-C43 γ-diols (8,11- and 10,13-isomers). nih.gov The petal wax of Cosmos bipinnatus contains homologous series of alkane-1,2-diols and 1,3-diols, primarily with C22 and C24 chain lengths. ubc.ca Furthermore, the leaf waxes of Drimys winteri are rich in alkanediols, with a dominance of nonacosan-10-ol (B1263646) and related diols where one hydroxyl group is on C-10. oup.com
Table 1: Documented Occurrence of Long-Chain 1,2-Diols and Related Compounds in Various Organisms
| Compound Class/Specific Compound | Organism(s) | Biological Matrix | Reference(s) |
| Long-chain 1,2-diols | Thermus species | Microbial Lipids | nih.govasm.org |
| 15-Methylheptadecane-1,2-diol | Thermus scotoductus | Microbial Lipids | nih.govasm.org |
| 16-Methylheptadecane-1,2-diol | Thermus scotoductus | Microbial Lipids | nih.govasm.org |
| Octadecane-1,2-diol | Thermus thermophilus | Microbial Lipids | oup.com |
| Alkane-1,2-diol-based lipids | Roseiflexus castenholzii | Microbial Lipids | montana.edu |
| Long-chain 1,2-diols | Thermomicrobia class | Microbial Lipids | researchgate.net |
| C25 β-diols | Myricaria germanica | Plant Waxes | nih.gov |
| Alkane-1,2-diols (C22, C24) | Cosmos bipinnatus | Plant Waxes (Petals) | ubc.ca |
| Alkanediols (C29 dominant) | Drimys winteri | Plant Waxes (Leaves) | oup.com |
Ecological Significance as Geochemical Biomarkers
The utility of long-chain diols as geochemical biomarkers is well-established, particularly for isomers other than 1,2-diols. However, the specific application of This compound as a biomarker is not yet defined in the scientific literature due to a lack of targeted research. The broader category of long-chain diols, however, offers significant insights into paleoenvironmental conditions.
Distribution Patterns in Marine and Lacustrine Sediments
The distribution of long-chain diols in marine and lacustrine sediments is a key area of paleoenvironmental research. While C28-C32 1,13-, 1,14-, and 1,15-diols are commonly found and studied in these environments, the occurrence of 1,2-diols is less frequently reported.
A notable finding was the first-time detection of C23 and C25 1,2-diols in the sediments of Lake Salda, an alkaline and magnesium-rich lake in Anatolia. researchgate.net The origin of these compounds remains unknown, highlighting a gap in our understanding of their sources and biogeochemical cycling. researchgate.net In sediments from Lake El Junco in the Galápagos Islands, a variety of C30–C36 diols were identified, with the majority having one hydroxyl group at the terminal position, but specific 1,2-diols were not the focus. washington.edu
Proxies Derived from Long-Chain Diol Distributions for Paleoenvironmental Reconstructions
Currently, there are no established paleoenvironmental proxies based on the distribution of This compound . The development of such proxies is contingent on a more thorough understanding of its biological sources, distribution in modern environments, and the environmental factors influencing its production and preservation.
In contrast, other long-chain diol isomers have led to the development of several important proxies. For instance, the Long-chain Diol Index (LDI), based on the relative abundances of C28 and C30 1,13- and 1,15-diols, is used to reconstruct sea surface temperature. Other indices based on 1,14-diols are utilized to infer upwelling conditions and nutrient concentrations. The distinct distribution patterns of different long-chain diol isomers in marine versus freshwater systems also allow them to be used as tracers for terrestrial input into marine environments.
Elucidation of Natural Biosynthetic Pathways in Relevant Organisms
The biosynthetic pathways for long-chain 1,2-diols are not as well-constrained as those for other lipids. However, general pathways for the formation of long-chain alcohols and diols in plants and other organisms provide a framework for understanding their potential synthesis.
In plants, the biosynthesis of cuticular waxes begins with the elongation of fatty acids to produce very-long-chain fatty acids (VLCFAs). nih.gov These VLCFAs can then be modified through two main pathways: an alkane-forming pathway and an alcohol-forming pathway. The alcohol-forming pathway involves the reduction of the fatty acyl-CoA to a primary alcohol. oup.com The formation of secondary alcohols and subsequently diols is thought to occur via hydroxylation of these long-chain alkanes or alcohols. For example, in Drimys winteri, it is suggested that the various alkanediols, ketols, and alkanetriols are derived from nonacosan-10-ol through regio-specific hydroxylation reactions, likely catalyzed by P450-dependent monooxygenases. oup.comdntb.gov.ua In Myricaria germanica, the different homolog and isomer patterns of the hentriacontanediols and β-diols suggest two independent biosynthetic routes. nih.gov
In mammals, the synthesis of alkane-1,2-diols involves the 2-hydroxylation of fatty acids followed by the reduction of the activated carboxyl group. While this provides a model for 1,2-diol formation, the specific enzymes and pathways in the organisms known to produce this compound and other long-chain 1,2-diols remain to be elucidated.
Sophisticated Analytical Characterization of Pentacosane 1,2 Diol
Advanced Chromatographic Techniques for Separation and Analysis
Chromatography is a fundamental tool for the isolation and quantification of Pentacosane-1,2-diol. Both gas and liquid chromatography, equipped with specialized detectors, offer powerful means for its analysis.
Gas chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like long-chain diols. For the analysis of this compound, derivatization is a critical step to increase its volatility and thermal stability. A common method is silylation, where the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). copernicus.org This process can be automated, significantly reducing sample preparation time while maintaining high reproducibility. nih.gov
The separation is typically performed on a fused silica (B1680970) capillary column with a non-polar stationary phase, such as one coated with DB-5MS (5% phenyl-methylpolysiloxane). copernicus.orgfrontiersin.org A temperature-programmed oven is used to elute the compounds, with a typical program starting at a lower temperature (e.g., 70°C), ramping up to a high temperature (e.g., 320°C), and holding it to ensure the elution of all long-chain compounds. copernicus.orgfrontiersin.org
Specialized detection systems coupled with GC enhance both sensitivity and selectivity:
Flame Ionization Detection (FID): A traditional and robust detector for organic compounds, providing good sensitivity for quantifying silylated diols. nih.govvliz.be
Mass Spectrometry (MS): When coupled with GC (GC-MS), it provides not only quantification but also structural information based on the mass-to-charge ratio (m/z) of the fragmented ions. copernicus.orgfrontiersin.org Operating in selected ion monitoring (SIM) mode increases sensitivity and selectivity by monitoring specific ions characteristic of the target diols. copernicus.org
Tandem Mass Spectrometry (MS/MS): GC-MS/MS in multiple reaction monitoring (MRM) mode offers even greater specificity and lower limits of quantification compared to traditional GC-MS, which is particularly advantageous when analyzing samples with complex matrices. nih.govvliz.be
| Parameter | Typical GC Conditions for Long-Chain Diol Analysis | Reference |
| Column | Fused silica capillary, e.g., Agilent CP Sil-5 (25 m x 320 µm x 0.12 µm) or DB-5MS (30 m x 0.25 mm x 0.25 µm) | copernicus.orgfrontiersin.org |
| Oven Program | Start at 70°C, ramp at 20°C/min to 130°C, then at 4°C/min to 320°C, hold for 25 min | copernicus.orgfrontiersin.org |
| Carrier Gas | Hydrogen or Helium, constant flow | copernicus.orgfrontiersin.org |
| Derivatization | Silylation with BSTFA and pyridine | copernicus.org |
| Detection | FID, MS (SIM mode), MS/MS (MRM mode) | copernicus.orgnih.govfrontiersin.orgvliz.be |
High-Performance Liquid Chromatography (HPLC) serves as a powerful alternative and complementary technique to GC for the analysis of long-chain diols like this compound. nih.govvliz.be A significant advantage of HPLC is that it often does not require derivatization, which simplifies sample preparation. nih.gov
For the separation of diols, both normal-phase (NP) and reversed-phase (RP) HPLC can be employed. Diol columns, which have a stationary phase with hydroxyl groups, operate in hydrophilic interaction chromatography (HILIC) mode and are effective for separating polar compounds. hawachhplccolumn.com Reversed-phase columns, such as C8 or C30, are also used, particularly for separating long-chain compounds based on their hydrophobicity. hawachhplccolumn.comnih.gov
The characterization of vicinal diols, such as this compound, can be enhanced by derivatization to form acetonides. nih.gov The resulting derivatives can be analyzed by RP-HPLC, and the change in retention time provides structural information about the diol. nih.gov
Modern HPLC systems are often coupled with mass spectrometry detectors:
Ultra-High-Performance Liquid Chromatography (UHPLC): Offers faster analysis times and higher resolution compared to conventional HPLC. nih.govvliz.be
HPLC-MS: Coupling HPLC with a mass spectrometer allows for sensitive detection and structural confirmation. nih.gov High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, aiding in the unambiguous identification of compounds in complex mixtures. nih.govvliz.be
| Technique | Stationary Phase | Mobile Phase | Detection | Application | Reference |
| RP-HPLC | C8, C30 | Acetonitrile/Methanol/Water gradients | MS, UV | Separation of long-chain fatty acids and diols | hawachhplccolumn.comnih.gov |
| NP-HPLC (HILIC) | Diol-functionalized silica | Organic solvents with a polar modifier | MS | Separation of polar compounds like diols | hawachhplccolumn.com |
| UHPLC-HRMS | Various | Gradient elution | High-Resolution Mass Spectrometry | Simultaneous analysis of diols and other lipids with high sensitivity and accuracy | nih.govvliz.be |
Gas Chromatography (GC) with Specialized Detection Systems
High-Resolution Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are indispensable for the detailed structural characterization of this compound, providing insights into its molecular weight, fragmentation patterns, functional groups, and stereochemistry.
Mass spectrometry is a primary tool for determining the molecular weight and elemental composition of this compound. nih.gov When coupled with chromatographic separation (GC-MS or LC-MS), it becomes a powerful technique for analyzing complex mixtures. frontiersin.orgnih.gov
GC-MS: In GC-MS analysis of silylated long-chain diols, the mass spectrum exhibits characteristic fragmentation patterns. copernicus.orgnih.gov For vicinal diols, cleavage of the C-C bond between the two silylated hydroxyl groups is a typical fragmentation pathway, leading to diagnostic ions that help pinpoint the position of the hydroxyl groups.
LC-MS/MS: This technique provides two stages of mass analysis, which is highly effective for structural elucidation. nih.gov A precursor ion corresponding to the protonated or ammoniated diol is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. This provides detailed structural information. researchgate.net
High-Resolution Mass Spectrometry (HRMS): Techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) or Orbitrap MS provide extremely high mass accuracy and resolution. nih.govnih.gov This allows for the determination of the elemental formula of the molecule and its fragments, greatly increasing the confidence in its identification. nih.gov For instance, LC-MS with an Orbitrap analyzer can be used for the quantitation of very-long-chain fatty acids and related compounds. nih.gov
Table: Key Mass Spectrometry Data for Long-Chain Diol Analysis
| Technique | Ionization Method | Key Information Obtained | Reference |
|---|---|---|---|
| GC-MS | Electron Ionization (EI) | Molecular weight (of derivative), fragmentation pattern, position of functional groups | copernicus.orgfrontiersin.org |
| LC-MS/MS | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | Precursor/product ion relationships, structural details | nih.govresearchgate.net |
| UHPLC-HRMS | ESI | High-accuracy mass, elemental formula determination | nih.govvliz.be |
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the complete structural and stereochemical elucidation of organic molecules, including this compound. nih.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their connectivity. For a 1,2-diol, the protons attached to the carbons bearing the hydroxyl groups (CH-OH) and the hydroxyl protons themselves (if not exchanged with a deuterated solvent) give characteristic signals. researchgate.netchemicalbook.com The chemical shifts and coupling constants of these protons are sensitive to their stereochemical relationship (syn vs. anti).
¹³C NMR: The carbon NMR spectrum indicates the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbons attached to the hydroxyl groups (C-OH) are particularly diagnostic. univ-lemans.fruniv-lemans.fr
Stereochemical Assignment: Determining the relative and absolute stereochemistry of the 1,2-diol moiety is a significant challenge. Advanced NMR techniques can be employed for this purpose. One method involves derivatizing the diol with a chiral agent, such as α-methoxyphenylacetic acid (MPA), to form diastereomeric esters. researchgate.net The ¹H NMR spectra of these diastereomers will show different chemical shifts, allowing for the determination of the absolute configuration of the chiral center. researchgate.net Similarly, the analysis of acetonide derivatives of diols by ¹³C NMR can distinguish between syn and anti stereoisomers based on the chemical shifts of the acetonide methyl groups. univ-lemans.fruniv-lemans.fr
Table: Representative NMR Data for Diol Characterization
| NMR Technique | Information Provided | Example Application | Reference |
|---|---|---|---|
| ¹H NMR | Chemical environment of protons, proton-proton coupling | Identifying signals for H-C-OH protons | researchgate.netchemicalbook.com |
| ¹³C NMR | Number and type of carbon atoms | Identifying signals for C-OH carbons | univ-lemans.fruniv-lemans.fr |
| 2D NMR (COSY, HSQC) | Connectivity between protons and carbons | Establishing the carbon skeleton and assigning signals | researchgate.net |
| Chiral Derivatization NMR | Absolute and relative stereochemistry | Using MPA esters to determine the configuration of the diol | researchgate.netresearchgate.net |
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. wiley.com These techniques are complementary and provide a molecular "fingerprint". specac.comhoriba.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. mvpsvktcollege.ac.in For this compound, the most characteristic absorption would be a strong, broad band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl groups. core.ac.uk The C-H stretching vibrations of the long alkyl chain would appear around 2850-3000 cm⁻¹. mvpsvktcollege.ac.in The C-O stretching vibration would be observed in the fingerprint region, typically between 1000 and 1200 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. horiba.com While IR activity requires a change in dipole moment during a vibration, Raman activity requires a change in polarizability. wiley.com Therefore, it provides complementary information. The O-H stretch in a Raman spectrum is often weaker and sharper than in the IR spectrum. The C-C and C-H vibrations of the long hydrocarbon chain are typically strong in the Raman spectrum. Combining IR and Raman spectroscopy can provide a more complete vibrational analysis of the molecule. acs.org
Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|---|
| O-H | Stretching | 3200-3600 (broad, strong) | ~3200-3600 (weaker) | core.ac.uk |
| C-H (alkyl) | Stretching | 2850-3000 (strong) | 2850-3000 (strong) | mvpsvktcollege.ac.in |
| C-O | Stretching | 1000-1200 (medium) | 1000-1200 (weak) | specac.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment
Chiral Analysis and Stereoisomer Discrimination Methodologies
The presence of at least one stereogenic carbon atom in this compound means it can exist as two enantiomers, (R)-Pentacosane-1,2-diol and (S)-Pentacosane-1,2-diol. Discriminating between these stereoisomers is critical in fields such as natural product chemistry and stereoselective synthesis, as different enantiomers can exhibit distinct biological activities. The primary methods for chiral analysis involve chromatography with chiral stationary phases and nuclear magnetic resonance (NMR) spectroscopy using chiral auxiliaries.
Chiral Gas Chromatography (GC)
Gas chromatography is a powerful tool for separating volatile and semi-volatile compounds. For chiral separations, a capillary column coated with a chiral stationary phase (CSP) is employed. Cyclodextrin derivatives are common CSPs for this purpose. mdpi.comresearchgate.net The enantiomers of this compound, after suitable derivatization to increase their volatility (e.g., by converting the diol to its diacetate or di-trimethylsilyl ether), interact differently with the chiral environment of the column. This differential interaction results in different retention times, allowing for their separation and quantification.
For instance, a typical method would involve a column such as a MEGA-DEX-DAC, which is based on 2,3-diacetyl-6-tert-butyldimethylsilyl-β-cyclodextrin. mdpi.com The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to distinct retention times.
Table 1: Illustrative Chiral GC Separation of Derivatized this compound Enantiomers This table presents hypothetical data for illustrative purposes.
| Enantiomer | Derivative | Retention Time (min) | Enantiomeric Excess (e.e.)% |
| (R)-Pentacosane-1,2-diol | Diacetate | 25.4 | 96 |
| (S)-Pentacosane-1,2-diol | Diacetate | 26.1 | 4 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is another cornerstone technique for stereoisomer discrimination. Since enantiomers have identical NMR spectra in an achiral solvent, chiral auxiliaries are required to induce spectral differences.
Chiral Derivatizing Agents (CDAs): The diol can be reacted with a chiral derivatizing agent, such as α-methoxy-α-phenylacetic acid (MPA), to form two diastereomeric esters. researchgate.net These diastereomers have different physical properties and, therefore, distinct NMR spectra. By comparing the chemical shifts, particularly for protons near the stereocenter, the absolute configuration can often be determined. The analysis of open-chain secondary/secondary-1,2-diols by comparing room- and low-temperature ¹H NMR spectra of their bis-MPA esters is a powerful method for determining relative and absolute stereochemistry. researchgate.net
Chiral Solvating Agents (CSAs): Alternatively, a chiral solvating agent can be added to the NMR sample. The CSA, such as a chiral bisthiourea derivative, forms weak, transient diastereomeric complexes with the enantiomers. rsc.org This interaction is sufficient to cause separate signals for the two enantiomers in the ¹H NMR spectrum, allowing for the determination of enantiomeric excess.
Quantitative Determination and Trace Analysis in Complex Matrices
Quantifying this compound, especially at trace levels in complex samples like biological extracts or environmental samples, requires highly sensitive and selective methods. Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely used technique for this purpose.
The general workflow involves:
Sample Preparation: Extraction of the analyte from the matrix is a critical first step. For solid samples, a solid-liquid extraction using a solvent like pentane (B18724) or a mixture of pentane and acetone (B3395972) is common. greenpeace.to The extract is often concentrated and may require a "clean-up" step, such as column chromatography on silica or Florisil, to remove interfering substances. greenpeace.to For volatile components, purge and trap (P&T) techniques can be used. mdpi.com
Derivatization: As with chiral analysis, derivatization to a more volatile form (e.g., silylation) is typically necessary to improve chromatographic performance and achieve the low detection limits required for trace analysis.
GC-MS Analysis: The derivatized extract is injected into the GC-MS. The gas chromatograph separates the components of the mixture, and the mass spectrometer detects and helps identify them based on their mass-to-charge ratio and fragmentation patterns. For quantification, the instrument is often operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of the target analyte are monitored. This significantly enhances sensitivity and selectivity. An internal standard, a known amount of a compound with similar chemical properties (e.g., a deuterated analogue or a different long-chain diol), is added at the beginning of the sample preparation to correct for any loss of analyte during the procedure and for variations in injection volume. greenpeace.to
Table 2: Hypothetical GC-MS Method Parameters for Trace Analysis of this compound This table presents hypothetical data for illustrative purposes.
| Parameter | Value |
| Sample Prep | |
| Extraction | Solid-Liquid Extraction with Hexane:Ethyl Acetate |
| Cleanup | Florisil Column Chromatography |
| Derivatization | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Internal Standard | 1,2-Hexacosanediol |
| GC-MS Conditions | |
| Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) |
| Injection Mode | Splitless |
| Oven Program | 150°C (1 min), ramp 10°C/min to 320°C (hold 10 min) |
| MS Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | e.g., 73 (TMS), specific fragments of derivatized diol |
| Limit of Detection (LOD) | ng/mL range |
The combination of efficient extraction, cleanup, derivatization, and sensitive GC-MS detection allows for the reliable quantification of this compound even when it is present as a minor component in a highly complex mixture. mdpi.comnih.gov
Academic Research Applications and Derivatives of Pentacosane 1,2 Diol in Scientific Disciplines
Utilization in Advanced Organic Synthesis as a Molecular Building Block
The presence of two adjacent hydroxyl groups (a vicinal diol) on a long hydrocarbon scaffold makes Pentacosane-1,2-diol a versatile building block in organic synthesis. Its utility stems from the predictable reactivity of the diol functionality, which allows for the construction of more complex molecular architectures.
As a precursor, this compound offers a strategic entry point for creating elaborate molecules. The 1,2-diol motif is particularly susceptible to oxidative cleavage, a reaction that breaks the carbon-carbon bond between the hydroxyl-bearing carbons. This transformation is a powerful tool for converting the 25-carbon diol into smaller, functionalized fragments.
For instance, treatment with reagents like sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄) would cleave the C1-C2 bond. imperial.ac.uk This reaction would yield two different aldehyde products: formaldehyde (B43269) from the C1 position and tetracosanal (B12094137) (a 24-carbon aldehyde) from the C2 position. These resulting aldehydes are highly versatile intermediates, capable of participating in a wide array of subsequent reactions, including Wittig reactions, Grignard additions, and reductive aminations, thereby serving as gateways to new classes of complex molecules. fiveable.me
The stereochemical configuration of the two hydroxyl groups in this compound is crucial for its role in asymmetric synthesis. The synthesis of enantiomerically pure or enriched 1,2-diols is a well-developed area of organic chemistry, and these methods are directly applicable to preparing chiral this compound. alfachemic.com
Key methods for establishing the stereochemistry of 1,2-diols include:
Asymmetric Dihydroxylation: This method, pioneered by Sharpless, uses osmium tetroxide (OsO₄) in conjunction with a chiral ligand to convert an alkene (in this case, pentacos-1-ene) into a chiral diol with high enantioselectivity. alfachemic.com
Epoxidation Followed by Ring-Opening: An alkene can first be converted to an epoxide, another reaction that can be rendered asymmetric. Subsequent hydrolysis of the epoxide ring opens to form a 1,2-diol. alfachemic.comnih.gov
Once a chiral diol like this compound is formed, its defined stereochemistry can be used to direct the stereochemical outcome of reactions at adjacent positions, a phenomenon known as substrate-controlled stereoselection. This makes it a valuable chiral building block for the total synthesis of natural products where precise control of stereoisomerism is essential. nih.gov
Table 1: Selected Asymmetric Synthesis Routes to Chiral 1,2-Diols
| Method | Reagent/Catalyst System | Starting Material | Key Feature |
|---|---|---|---|
| Asymmetric Dihydroxylation | OsO₄, Chiral Ligand (e.g., DHQ₂-PHAL) | Alkene | Direct, highly enantioselective cis-dihydroxylation. alfachemic.com |
| Epoxidation/Ring-Opening | m-CPBA, followed by H₃O⁺ | Alkene | Forms trans-diols via an epoxide intermediate. nih.gov |
| Reductive Coupling | Samarium(II) Iodide (SmI₂) | 2x Aldehydes | Couples two aldehyde molecules to form a diol. alfachemic.com |
| Catalytic Aldol Reaction | Chiral Catalysts | α-Oxycarbonyls | Forms β-hydroxy-α-ketoesters as precursors to 1,2-diols. nih.gov |
The hydroxyl groups of this compound are primary sites for derivatization and functional group interconversion (FGI). These transformations are fundamental for modifying the molecule's properties and for preparing it for subsequent coupling reactions. imperial.ac.uk
Common derivatization strategies include:
Conversion to Sulfonates: The hydroxyl groups can be readily converted into sulfonate esters, such as tosylates or mesylates, by reacting the diol with the corresponding sulfonyl chloride (e.g., TsCl, MsCl) in the presence of a base. ub.edu Sulfonates are excellent leaving groups, transforming the inert hydroxyls into reactive sites for nucleophilic substitution (Sₙ2) reactions.
Conversion to Halides: The diol can be converted into alkyl halides using various reagents. For example, treatment with PBr₃ can yield the corresponding dibromide, while SOCl₂ can produce the dichloride. These halides are also important precursors for substitution and organometallic reactions. ub.edu
Protection: The diol can be protected by forming cyclic acetals or ketals (e.g., by reacting with acetone (B3395972) or benzaldehyde). This strategy masks the reactivity of the diol, allowing chemical modifications to be performed elsewhere in the molecule without interference.
Contributions to Materials Science Research
Exploration in Phase Change Materials Research
While direct research specifically on this compound as a phase change material (PCM) is not extensively documented in the provided results, the broader class of long-chain n-alkanes and diols, to which it belongs, is a significant area of investigation for thermal energy storage. researchgate.netmdpi.com N-alkanes like n-pentacosane are considered promising PCM candidates due to their high latent heat of fusion and chemical stability. researchgate.netmdpi.com
Research into n-pentacosane (C25H52), the parent hydrocarbon of this compound, reveals its utility in PCM applications. researchgate.net Studies have determined the melting, crystallization, and rotator phase temperatures of n-pentacosane dispersions. researchgate.net For instance, in one study, n-pentacosane particles with a radius of 100 nm exhibited phase transition temperatures consistent with published data, while smaller particles showed significant undercooling. researchgate.net The investigation of the phase behavior of n-alkanes in dispersed systems is crucial for developing PCM materials with specific phase transition temperatures tailored for applications like solar energy storage and air conditioning systems. researchgate.net
The introduction of hydroxyl groups to form a diol, such as in this compound, would alter the material's properties, notably increasing its melting point and modifying its intermolecular interactions due to hydrogen bonding. mdpi.com Diols, in general, are recognized for their potential as PCMs, although they can exhibit melting hysteresis due to the significant molecular reorganization required to establish multiple hydrogen bonds upon crystallization. mdpi.com Further research would be needed to fully characterize the phase change properties of this compound and its suitability for specific thermal energy storage applications.
Table 1: Phase Transition Properties of n-Pentacosane
| Property | Value/Observation | Reference |
| Melting Point | 53-56 °C (literature value) | sigmaaldrich.com |
| Boiling Point | 169-170 °C at 0.05 mmHg (literature value) | sigmaaldrich.com |
| Phase Behavior | Exhibits melting, crystallization, and rotator phases. | researchgate.net |
| Undercooling | Significant undercooling observed for particles with a radius ≤ 50 nm. | researchgate.net |
Applications in Cementitious Products
This compound has been identified as a component in additives for cementitious products. google.com Specifically, it can be used as a 1,2-dihydroxyalkanediol component in the preparation of fluoride-modified additives. google.com These additives, which can contain isocyanate and urethane (B1682113) or urea (B33335) groups, are designed to impart hydrophobic, oleophobic, and dirt-repellent properties to products made from inorganic or hydraulic binders. google.com
Fundamental Studies in Lipid Biochemistry and Regulatory Pathways (Excluding clinical applications and human trial data)
Role of Vicinal Diols in Modulating Cellular Signaling
Vicinal diols, or 1,2-diols, represent a broad class of molecules that includes important signaling metabolites. nih.gov These are often formed from the enzymatic action of epoxide hydrolases on epoxy fatty acids (EpFAs). nih.gov While the parent EpFAs are recognized for their regulatory roles, including anti-inflammatory and analgesic effects, their corresponding vicinal diols are often considered less active metabolites. nih.gov However, these diols are not merely inactive byproducts; they are implicated in various biological processes and are considered potential biomarkers for certain conditions. nih.gov
The conversion of EpFAs to vicinal diols is a key regulatory step, primarily mediated by soluble epoxide hydrolase (sEH). nih.gov The activity of sEH, and thus the production of vicinal diols, is a therapeutic target for several diseases. nih.gov The balance between EpFAs and their diol metabolites is crucial in modulating cellular signaling pathways. While specific studies on this compound's direct role in cellular signaling are not detailed, the general principles governing fatty acid-derived vicinal diols suggest it could participate in similar regulatory networks.
Interactions with Other Regulatory Lipids and Metabolites
The metabolism of vicinal diols is intrinsically linked to the broader network of lipid signaling. The formation of these diols from EpFAs is a critical interaction, influencing the bioavailability and activity of the parent epoxides. nih.gov The soluble epoxide hydrolase (sEH) that catalyzes this conversion has selectivity for different EpFA regioisomers, indicating a controlled process of diol formation. nih.gov
Furthermore, vicinal diols can undergo further metabolic transformations, such as glucuronidation, which was observed for diols derived from linoleic acid. nih.gov This suggests interactions with conjugation pathways that modify the solubility and excretion of these lipid metabolites. The study of the complete lipidome, including the interplay between fatty acids, their epoxides, and their corresponding diols, is essential to understand their collective influence on cellular regulation.
Investigation of Metabolic Fate and Biotransformation in Model Organisms
While direct studies on the metabolic fate of this compound are not available in the provided search results, research on the biotransformation of related long-chain alkanes and other vicinal diols in various organisms provides a framework for its likely metabolic pathways.
In plants, very-long-chain fatty acids (VLCFAs) are precursors to a variety of cuticular wax components, including primary alcohols and alkanes. nih.gov The biosynthesis involves fatty acid elongase complexes and subsequent modification pathways. nih.gov For instance, n-pentacosane has been identified as a component of the essential oils from the leaves of the Malus domestica tree and in the epicuticular wax of various plants. sigmaaldrich.comebi.ac.uk The presence of such long-chain alkanes suggests that corresponding diols could potentially be formed through hydroxylation reactions.
In microorganisms, the degradation of long-chain alkanes is a known metabolic capability. For example, the bacterium Dietzia strain DMYR9 has shown the ability to degrade hydrocarbons. ebi.ac.uk This process often involves terminal or sub-terminal oxidation to form alcohols, which can be further oxidized.
In animal models, fatty acid-derived vicinal diols are recognized as metabolites of epoxy fatty acids. nih.gov The primary enzyme responsible for this transformation is the soluble epoxide hydrolase (sEH), which is present in almost every organ. nih.gov The resulting diols can be subject to further metabolism, such as conjugation, to facilitate their elimination. nih.gov
Future Research Directions and Unexplored Avenues for Pentacosane 1,2 Diol
Development of Sustainable and Environmentally Benign Synthesis Technologies
The future of long-chain diol production hinges on the development of green and sustainable synthetic methodologies. Traditional chemical synthesis often relies on harsh conditions and petroleum-based starting materials, prompting a shift towards more environmentally friendly alternatives.
Biocatalysis, for instance, presents a promising avenue, utilizing enzymes or whole-cell systems to produce diols under mild conditions. mdpi.comacs.org Research is ongoing to improve the efficiency and yield of these bioprocesses. mdpi.com The use of renewable feedstocks, such as fatty acids and biomass-derived materials like furfural, is a key focus in developing sustainable production routes for diols. rsc.orgresearchgate.netgoogle.com Enzymatic polymerization is another area of interest, offering an environmentally benign method for creating polyesters from bio-based monomers. rsc.org
Key research objectives in this area include:
Enhanced Catalyst Efficiency: Developing more active and selective catalysts, including both biocatalysts and chemocatalysts, to improve reaction rates and product purity. researchgate.net
Renewable Feedstock Utilization: Expanding the range of renewable resources that can be efficiently converted into long-chain diols. rsc.orgpsu.edu
Process Optimization: Designing and optimizing reaction conditions to maximize yield, minimize waste, and reduce energy consumption. acs.org
Advanced Computational Chemistry Approaches for Predicting Molecular Behavior
Computational chemistry has become an indispensable tool in modern chemical research, offering powerful methods for predicting molecular properties and reaction outcomes. longdom.org For long-chain diols like Pentacosane-1,2-diol, computational approaches can provide valuable insights that complement experimental studies.
Advanced computational models can be used to:
Predict Physicochemical Properties: Accurately forecast properties such as melting point, boiling point, solubility, and viscosity, which are crucial for designing applications.
Simulate Molecular Interactions: Model how long-chain diols interact with other molecules, such as solvents, surfaces, and biological macromolecules. researchgate.net This is particularly important for applications in materials science and biomedicine.
Elucidate Reaction Mechanisms: Investigate the detailed pathways of synthetic and biosynthetic reactions, helping to optimize conditions and design more efficient catalysts.
The integration of machine learning and artificial intelligence with computational chemistry is expected to further enhance the predictive power of these models, accelerating the discovery and development of new materials and processes involving long-chain diols. researchgate.netnumberanalytics.com
Comprehensive Elucidation of Natural Biosynthetic Networks for Long-Chain Diols
While some biosynthetic pathways for long-chain diols have been identified, a complete understanding of their natural production remains elusive. oup.comnih.gov Many organisms, particularly microalgae, are known to produce a variety of long-chain diols, but the specific enzymes and genetic networks involved are often not well characterized. oup.comnih.govresearchgate.netnih.gov
Future research in this area will focus on:
Genome Mining and Functional Genomics: Identifying and characterizing the genes and enzymes responsible for diol biosynthesis in different organisms. nih.gov
Metabolic Engineering: Genetically modifying microorganisms to enhance the production of specific long-chain diols. mdpi.com
Exploring Biodiversity: Screening a wider range of organisms, including those from extreme environments, for novel biosynthetic capabilities.
A deeper understanding of these natural systems will not only provide new sources of long-chain diols but also inspire the development of novel biocatalytic processes for their synthesis. nih.gov
Expansion of Research Applications in Emerging Chemical and Biotechnological Fields
The unique properties of long-chain diols, including their bifunctionality and long aliphatic chains, make them attractive candidates for a wide range of applications in emerging fields.
Potential areas for future research include:
Advanced Polymers and Materials: The use of long-chain diols as monomers for the synthesis of novel polyesters, polyurethanes, and other polymers with tailored properties such as biodegradability, thermal stability, and mechanical strength. mdpi.comresearchgate.net
Biomedical Applications: Investigating the potential of long-chain diols and their derivatives in drug delivery, medical implants, and as antimicrobial or anti-inflammatory agents. tandfonline.commdpi.com
Niche Chemical Applications: Exploring their use as surfactants, lubricants, and phase-change materials.
Paleoceanographic Proxies: Long-chain diols preserved in marine sediments are used to reconstruct past sea surface temperatures and upwelling conditions. ugr.espnas.orgfrontiersin.org Further research can refine these proxies and expand their application to different geological settings.
As research continues to uncover the full potential of this compound and other long-chain diols, they are poised to play an increasingly important role in the development of sustainable technologies and advanced materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
